(1R,2R)-2-(二苯基膦基)环己胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

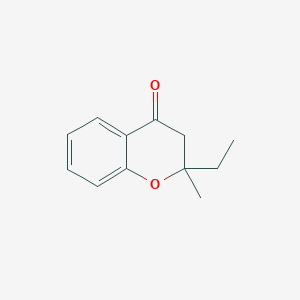

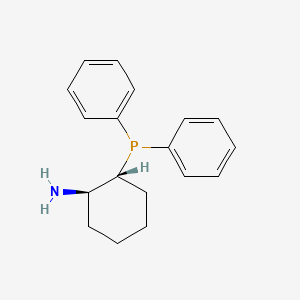

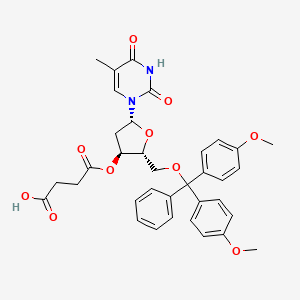

“(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” is a chemical compound with the molecular formula C18H22NP . It is a type of phosphine ligand, which are commonly used in various types of coupling reactions .

Molecular Structure Analysis

The molecular structure of “(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” consists of a cyclohexanamine ring with a diphenylphosphino group attached . The exact mass of the molecule is 283.148987 Da .

Chemical Reactions Analysis

As a phosphine ligand, “(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” can participate in various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . These reactions are commonly used in organic synthesis to form carbon-carbon and carbon-heteroatom bonds.

Physical And Chemical Properties Analysis

“(1R,2R)-2-(Diphenylphosphino)cyclohexanamine” is a solid compound . It is insoluble in water . The compound has a molecular weight of 283.3 g/mol . Its exact mass is 283.148987 Da and its monoisotopic mass is also 283.148987 Da .

科学研究应用

Palladium(II) Complexes in Catalytic Activity

Chiral 1,2-diiminophosphoranes derived from (1R,2R)-1,2-diaminocyclohexane have shown significant potential in the synthesis and structural characterization of Palladium(II) complexes. These complexes exhibit catalytic activity for allylic alkylation, showcasing the versatility of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine in enhancing reaction selectivity and efficiency (Sauthier et al., 2000).

Asymmetric Allylic Alkylation

The compound has been used in the synthesis of heterocyclic Trost's ligands, which are then applied in asymmetric allylic alkylation. These ligands, derived from (1R,2R)-1,2-diaminocyclohexane, facilitate palladium-catalyzed alkylation with varied enantioselectivities, highlighting its role in asymmetric synthesis (Sinou et al., 2004).

Ruthenium Complexes for Asymmetric Hydrogenation

Ruthenium complexes utilizing chiral diphosphinite ligands with (1R,2R)-2-(Diphenylphosphino)cyclohexanamine backbones have been developed for asymmetric hydrogenation reactions. These complexes demonstrate the compound's capacity to induce chirality and enhance reaction outcomes in the hydrogenation of ketones (Clark et al., 2010).

Enhancement of Circular Dichroism

The compound has been part of studies involving the enhancement of bisignate circular dichroism in metal-organic frameworks. These studies illustrate the potential of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine in creating chiral environments for optical applications, showcasing its utility beyond catalysis into materials science (Brahma et al., 2014).

Chiral Ligands in Asymmetric Catalysis

The compound's derivatives have been explored as chiral ligands in various asymmetric catalytic processes. This includes the silver(I)-promoted enantioselective allylation of aldehydes, where chiral diphenylthiophosphoramides derived from (1R,2R)-1,2-diaminocyclohexane were used. These studies underscore the compound's adaptability in developing new catalytic systems with enhanced enantioselectivity (Shi & Sui, 2000).

属性

IUPAC Name |

(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATLZEHZPXYMFE-QZTJIDSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457456 |

Source

|

| Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |

CAS RN |

452304-59-5 |

Source

|

| Record name | (1R,2R)-2-(Diphenylphosphino)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)